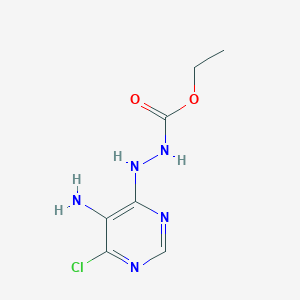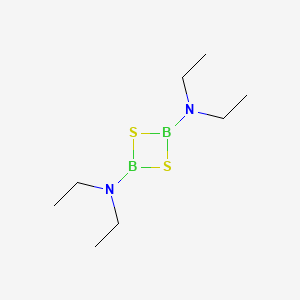![molecular formula C11H13N B14731340 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- CAS No. 5265-63-4](/img/structure/B14731340.png)
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is a heterocyclic compound with the molecular formula C11H13N. This compound is part of the pyrroloindole family, which is known for its diverse pharmacological properties and presence in numerous natural products . The structure of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- consists of a fused pyrrole and indole ring system, making it a privileged scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be achieved through various methods. One common approach involves the intramolecular cyclization of lactams using alkyllithium reagents . This method typically requires the use of lithium derivatives followed by in situ reduction with lithium aluminum hydride . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to achieve sulfonyl-radical-involved cascade cyclization .
Industrial Production Methods
Industrial production methods for 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as tert-butyl hydroperoxide can be used.
Reduction: Lithium aluminum hydride is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfonated derivatives, while reduction reactions typically yield fully reduced pyrroloindole derivatives .
Scientific Research Applications
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound and its derivatives have shown potential as pharmacologically active agents with diverse properties, including anticancer, antimicrobial, and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- can be compared with other similar compounds, such as pyrrolo[2,3-f]indole and pyrrolo[3,2-e]indole . These compounds share a similar fused ring system but differ in the position and nature of the fused rings. The unique structure of 1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro- contributes to its distinct pharmacological properties and makes it a valuable scaffold in drug discovery .
Properties
CAS No. |
5265-63-4 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C11H13N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,10H,3,5,7-8H2 |
InChI Key |
VQQAVYDAXAHZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)

![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)


![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)



![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)

